molecular formula C23H23N5O3 B13823859 N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B13823859
M. Wt: 417.5 g/mol
InChI Key: ZTPFKVIODYWUNG-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethylbenzyl group, a furan ring, a tetrazole ring, and a phenoxyacetamide moiety. These functional groups contribute to its diverse chemical reactivity and potential utility in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Formation of the Phenoxyacetamide Moiety: This step involves the reaction of 4-(1H-tetrazol-1-yl)phenol with chloroacetic acid or its derivatives under basic conditions to form the phenoxyacetamide intermediate.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the phenoxyacetamide intermediate.

    Attachment of the 4-ethylbenzyl Group: The final step involves the alkylation of the nitrogen atom with 4-ethylbenzyl chloride or bromide in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the ethylbenzyl group can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of nitro groups will yield corresponding amines.

Scientific Research Applications

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The tetrazole and phenoxyacetamide moieties may interact with enzymes or receptors, modulating their activity.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
  • N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-imidazol-1-yl)phenoxy]acetamide
  • N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]propionamide

Uniqueness

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the tetrazole ring, in particular, distinguishes it from many other compounds, providing unique binding properties and biological effects.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C23H23N5O3/c1-2-18-5-7-19(8-6-18)14-27(15-22-4-3-13-30-22)23(29)16-31-21-11-9-20(10-12-21)28-17-24-25-26-28/h3-13,17H,2,14-16H2,1H3

InChI Key

ZTPFKVIODYWUNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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